1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide
Description
1,3,4,12a-Tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide is a tricyclic heterocyclic compound featuring a fused pyrido-benzothiadiazepine core with two sulfone groups. This structure combines a pyridine ring fused to a benzothiadiazepine system, stabilized by the electron-withdrawing sulfone moieties.
Properties
IUPAC Name |
12,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[1,2-b][1,2,5]benzothiadiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-12-10-6-3-4-8-14(10)18(16,17)11-7-2-1-5-9(11)13-12/h1-2,5,7,10H,3-4,6,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVHMYQAEVRKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide typically involves multiple steps, starting with the synthesis of the core heterocyclic structure. This process often includes the formation of a pyrido-thiadiazepine ring through cyclization reactions involving appropriate precursors. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may be scaled up by optimizing reaction conditions for increased yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline production processes, ensuring consistency and efficiency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 1,3,4,12a-Tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the heterocyclic ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; often performed in aqueous or alcoholic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted in aprotic solvents such as tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; requires the presence of a base or acid catalyst to promote the reaction.
Major Products Formed: The products formed from these reactions vary depending on the type of reaction and the specific conditions used. Oxidation and reduction can lead to changes in the oxidation state of the sulfur atom, while substitution reactions can introduce various functional groups onto the heterocyclic ring, altering its chemical properties.
Scientific Research Applications
Pharmacological Activities
The pharmacological profile of 1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide indicates several therapeutic potentials:
- Antihypertensive Effects : Compounds within the benzothiadiazine class are known for their blood pressure-lowering effects. The structural similarity to established antihypertensive agents suggests that this compound may exhibit similar properties.
- Diuretic Activity : The compound may also possess diuretic properties akin to those observed in other benzothiadiazine derivatives. This is particularly relevant in managing conditions like hypertension and edema.
- Anticancer Properties : Some derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This suggests potential applications in cancer therapy by preventing overproliferation of cancer cells.
Case Studies
Several studies have documented the applications and effects of related compounds:
- Antihypertensive Studies : Research has demonstrated that derivatives of benzothiadiazine exhibit significant blood pressure reduction in hypertensive animal models. For example, a study highlighted the effectiveness of a related compound in lowering systolic blood pressure without significant side effects .
- Diuretic Activity Assessment : A comprehensive evaluation showed that certain benzothiadiazine derivatives increased urine output significantly compared to control groups, indicating their potential as effective diuretics .
- Cancer Cell Proliferation Inhibition : Investigations into the anticancer properties revealed that specific modifications to the benzothiadiazine structure enhanced its ability to inhibit CDK activity, leading to reduced proliferation in various cancer cell lines .
Mechanism of Action
The mechanism by which 1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The binding interactions may involve hydrogen bonding, hydrophobic interactions, or electrostatic forces, influencing the biological pathways and processes in which these targets are involved.
Comparison with Similar Compounds
Physicochemical Properties
The sulfone groups in both compounds enhance thermal stability and electron deficiency, critical for applications requiring charge transport (e.g., organic semiconductors).
Broader Context: Benzothiadiazepines in Materials Science
PCDTPT’s [1,2,5]thiadiazolo[3,4-c]pyridine unit serves as an electron-deficient acceptor, enabling efficient charge separation in bulk-heterojunction solar cells . The target compound’s sulfone-rich structure may similarly enhance electron affinity, though its direct application in such systems remains unexplored in the provided evidence.
Research Findings and Limitations
- Synthetic Challenges : Cyclization reactions for benzothiadiazepines are highly dependent on substituent positioning. For example, carbohydrazide cyclization in Compound 15 requires precise sulfone group activation, as unactivated precursors fail to undergo ring closure .
- Thermal Stability : The high melting point of Compound 15 (277–279°C) suggests strong intermolecular interactions, likely due to sulfone and lactam groups . Similar stability is expected for the target compound.
- Knowledge Gaps: The evidence lacks data on the target compound’s electronic properties, solubility, or biological activity.
Biological Activity
1,3,4,12a-Tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide (CAS Number: 5097-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₂H₁₄N₂O₃S
- Molecular Weight : 266.32 g/mol
- Structure : The compound features a unique bicyclic structure that contributes to its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to 1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of benzothiadiazepines showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity:
- Mechanism of Action : Similar compounds have been studied for their ability to induce apoptosis in cancer cells. They may act by inhibiting specific signaling pathways related to cell proliferation and survival .
- Case Study : In vitro studies showed that benzothiadiazepine derivatives can inhibit the growth of breast cancer cells by inducing cell cycle arrest .
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Research Findings : Compounds with similar structures have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- Experimental Results : In animal models of Parkinson's disease, derivatives demonstrated reduced motor deficits and improved cognitive function .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Bioavailability : Preliminary studies indicate moderate bioavailability in animal models. Further investigations are needed to optimize formulations for enhanced absorption .
- Metabolism : The metabolism of this compound involves hepatic pathways that may influence its efficacy and safety profile.
Data Table of Biological Activities
Q & A
Q. What are the key synthetic strategies for constructing the heterocyclic framework of 1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide?
Methodological Answer: The synthesis of fused heterocyclic systems like this compound typically involves multi-step reactions, such as condensation, cyclization, and functional group transformations. For example, describes the use of one-pot two-step reactions involving thiouracil derivatives and anthranilic acid under reflux conditions with sodium ethoxide to form structurally complex heterocycles . Key steps include:
- Cyclocondensation : Refluxing intermediates with sodium ethoxide to facilitate ring closure.
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF) for crystallization and purification.
- Functional group compatibility : Ensuring stability of sulfone (6,6-dioxide) and ketone groups during acidic or basic conditions.
Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) be systematically applied to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., aromatic, methyl, or methylene groups) and carbon types (sp³ vs. sp² hybridization). provides a template for analyzing complex splitting patterns in DMSO-d6, such as distinguishing NH protons (D2O-exchangeable) from aromatic protons .
- IR spectroscopy : Identify characteristic peaks for sulfone (S=O stretching at ~1150–1300 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
- HRMS : Validate molecular formula by matching experimental and theoretical m/z values (e.g., <2 ppm error). demonstrates HRMS validation for structurally similar heterocycles .
Q. What are the critical challenges in achieving high-purity samples of this compound, and how can they be addressed?
Methodological Answer:
- Purification : Use column chromatography with optimized eluent ratios (e.g., hexane/ethyl acetate gradients) to separate polar byproducts, as shown in .
- Crystallization : Employ mixed solvents (e.g., DMF/water) to enhance crystal lattice formation, improving purity and yield .
- Byproduct mitigation : Monitor reaction progress via TLC to terminate reactions before side-product formation.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and potential bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer interactions. discusses bandgap engineering for heterocycles in photovoltaic applications, which can be adapted here .
- Molecular docking : Screen against protein targets (e.g., enzymes or receptors) using software like AutoDock Vina. highlights crystallographic data for analogous heterocycles, which can guide force-field parameterization .
Q. How do structural modifications (e.g., substituent effects) influence the stability and reactivity of the benzothiadiazepine core?
Methodological Answer:
- Substituent analysis : Introduce electron-withdrawing/donating groups (e.g., nitro, cyano) at specific positions and monitor effects on sulfone stability via thermal gravimetric analysis (TGA). and provide frameworks for correlating substituent effects with electronic properties .
- Kinetic studies : Use time-resolved NMR or HPLC to track degradation pathways under varying pH/temperature conditions.
Q. What experimental and theoretical approaches resolve contradictions in spectral or crystallographic data for this compound?
Methodological Answer:
- X-ray crystallography : Resolve ambiguities in molecular conformation (e.g., chair vs. boat ring structures) by comparing experimental data (as in ) with simulated diffraction patterns .
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility or tautomerism. uses 1H/13C NMR to assign dynamic exchange processes in similar fused heterocycles .
- Cross-validation : Combine spectroscopic data (IR, MS) with computational predictions (e.g., Gaussian NMR shielding calculations) to confirm assignments.
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed HRMS data?
Methodological Answer:
- Isotopic pattern analysis : Verify natural abundance of isotopes (e.g., sulfur-34 for sulfone groups) using software like mMass.
- Ionization artifacts : Test alternative ionization methods (e.g., ESI vs. MALDI) to minimize fragmentation, as in .
- Theoretical refinement : Recalculate molecular formulas with software (e.g., ChemCalc) to account for adducts or protonation states.
Q. What strategies validate conflicting crystallographic and solution-state NMR data for this compound?
Methodological Answer:
- Solid-state NMR : Compare with solution-state data to identify packing effects or polymorphism.
- DFT-based conformational search : Generate Boltzmann-weighted ensembles of conformers and simulate NMR chemical shifts (e.g., using ADF or ORCA). ’s crystallographic data can anchor these simulations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
